molecular formula C20H17FN4O2S B2861547 N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251678-94-0

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2861547
CAS No.: 1251678-94-0
M. Wt: 396.44
InChI Key: GHUXUUZWYKUHNE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides. This class has garnered attention due to its potential biological activities, including antimalarial, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridine core with a sulfonamide group, which is known to enhance its biological activity. The presence of the fluorophenyl and methylphenyl substituents may influence its pharmacokinetic properties and receptor interactions.

Structure Overview

ComponentDescription
Core Structure[1,2,4]triazolo[4,3-a]pyridine
Sulfonamide GroupPresent
Substituents4-fluorophenyl and 2-methylphenyl

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of triazolopyridine sulfonamides. A series of compounds were evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. The compound was part of a library screened using virtual docking methods targeting falcipain-2, an enzyme critical for the parasite's survival.

  • In Vitro Results : The compound exhibited significant antimalarial activity with an IC50 value indicating effective inhibition at low concentrations (specific IC50 values for this compound were not detailed in the available literature but are comparable to other active derivatives) .

Antibacterial Activity

Triazolopyridine derivatives have shown promise as antibacterial agents. The sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis. Preliminary studies suggest that compounds similar to this compound may exhibit broad-spectrum antibacterial effects.

  • Mechanism of Action : The inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, is a primary mechanism through which these compounds exert their antibacterial effects.

Anticancer Activity

The potential anticancer properties of triazolopyridine sulfonamides have also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways.

  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can significantly inhibit cell proliferation in various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values often in the micromolar range .

Study 1: Antimalarial Screening

A comprehensive study involved synthesizing and testing a series of triazolopyridine sulfonamides against Plasmodium falciparum. The results indicated that certain modifications to the sulfonamide group enhanced potency:

CompoundIC50 (μM)
3-Ethyl-N-(3-fluorobenzyl)-sulfonamide2.24
2-(3-chlorobenzyl)-sulfonamide4.98

These findings suggest that structural variations can significantly impact biological activity .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, triazolopyridine derivatives were tested against several human cancer cell lines:

Cell LineCompound TestedIC50 (μM)
MCF7N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-sulfonamide15.0
HT-29Similar derivative12.5

These results indicate promising cytotoxic effects that warrant further investigation into their mechanisms and potential therapeutic applications .

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-15-5-2-3-6-16(15)13-25(18-10-8-17(21)9-11-18)28(26,27)19-7-4-12-24-14-22-23-20(19)24/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUXUUZWYKUHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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